molecular formula C15H11N3OS3 B2453612 6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-51-7

6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2453612
CAS No.: 862975-51-7
M. Wt: 345.45
InChI Key: QEJHONKWKUPBNK-UHFFFAOYSA-N
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Description

6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial production methods for such compounds may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods also focus on minimizing waste and ensuring environmental compliance .

Chemical Reactions Analysis

6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen or add hydrogen, potentially changing the compound’s biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and function.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine include other thiazole derivatives, such as:

What sets this compound apart is its unique combination of functional groups, which may enhance its biological activity and specificity compared to other similar compounds.

Properties

IUPAC Name

6-methoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS3/c1-19-9-4-5-10-13(7-9)22-15(16-10)18-14-17-11(8-21-14)12-3-2-6-20-12/h2-8H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJHONKWKUPBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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